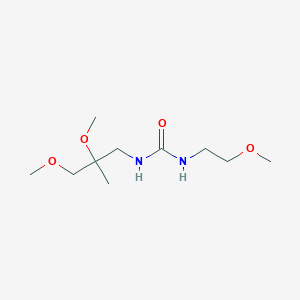
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea, also known as A-438079, is a selective P2X7 receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Mécanisme D'action
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea is a selective antagonist of P2X7 receptors, which are ATP-gated ion channels expressed on various cell types, including immune cells, neurons, and cancer cells. The activation of P2X7 receptors by ATP leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. This compound blocks the activation of P2X7 receptors, thereby inhibiting the downstream signaling pathways and reducing the inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory diseases. This compound has also been found to reduce the levels of pain-related neuropeptides in the spinal cord of animals with neuropathic pain. Moreover, this compound has been reported to inhibit the migration and invasion of cancer cells by modulating the expression of various genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype without affecting other P2X receptors. This compound is also stable and soluble in water, which facilitates its administration and dosing in animal models. However, there are some limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which requires frequent dosing to maintain its therapeutic effects. Moreover, the pharmacokinetics and pharmacodynamics of this compound may vary across different animal species and disease models, which may affect its efficacy and safety.
Orientations Futures
There are several future directions for the research on 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, infectious diseases, and neurodegenerative diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Moreover, the development of novel P2X7 receptor antagonists with improved selectivity and potency may lead to the discovery of more effective therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. The resulting urea derivative is then purified through chromatography to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been reported to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQPVNHNYMYTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

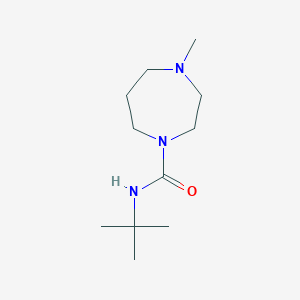
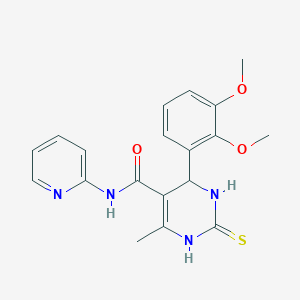
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B2903498.png)
![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)
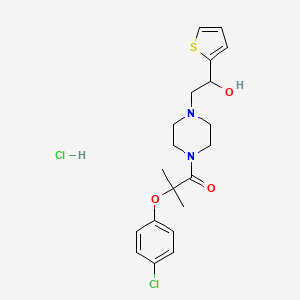
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)

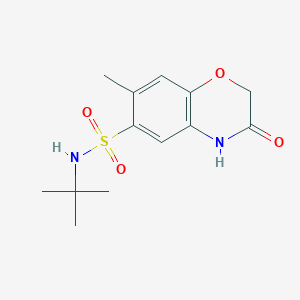
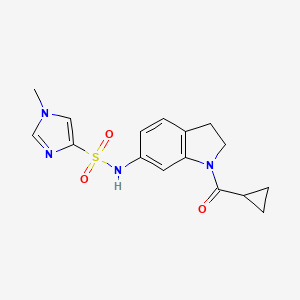
![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
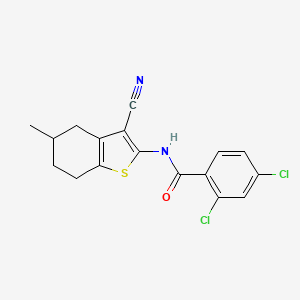
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)